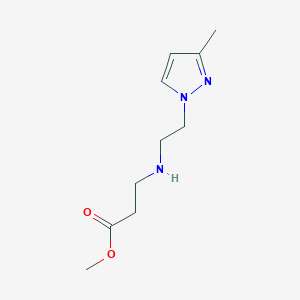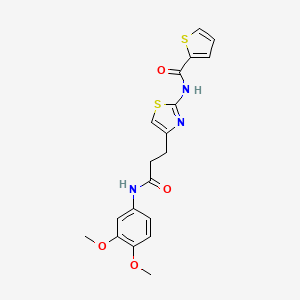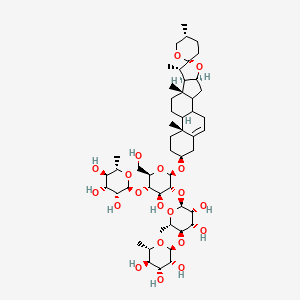![molecular formula C23H24N4O3 B2815014 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1251617-54-5](/img/structure/B2815014.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 3,4-dihydroisoquinoline, a pyrimidine, and an acetamide group. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound . Pyrimidine is a basic structure in many important biological molecules, like thymine and cytosine in DNA . Acetamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) on the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and pyrimidine rings contribute to the rigidity of the molecule, while the acetamide group could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group in the acetamide could act as a base or nucleophile, and the carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (acetamide) and nonpolar (aromatic rings) regions could affect its solubility properties .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Metabolism and Disposition in Humans : Compounds similar to 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide, such as Almorexant and SB-649868, have been studied for their metabolic pathways and disposition in humans. Almorexant, a dual orexin receptor antagonist, is rapidly absorbed and extensively metabolized in humans, with fecal excretion being the predominant route of elimination. The study identified 47 metabolites, highlighting the compound's extensive biotransformation (Dingemanse et al., 2013). Similarly, SB-649868, another orexin receptor antagonist, shows significant metabolism with principal elimination via feces, indicating a complex metabolic profile (Renzulli et al., 2011).
Potential Therapeutic Applications
Cellular Proliferation in Tumors : The potential therapeutic applications of related compounds have been explored, such as in the assessment of cellular proliferation in tumors. A study using 18F-ISO-1 for PET imaging in patients with newly diagnosed malignant neoplasms demonstrated the feasibility of imaging tumor proliferation, offering insights into the proliferative status of solid tumors (Dehdashti et al., 2013).
Analgesic Metabolism : Acetaminophen, a widely used analgesic, undergoes complex metabolism, producing multiple metabolites. High-resolution liquid chromatography studies have identified several metabolites, including 2-methoxyacetaminophen and its conjugates, illustrating the detailed metabolic pathways of analgesics and their implications for safety and efficacy (Mrochek et al., 1974).
Future Directions
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVJQCXJWTVLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2814932.png)
![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2814933.png)
![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)



![2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2814939.png)


![1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2814947.png)




